molecular formula C48H64F3N6O10P B12073281 N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite

N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite

Cat. No.: B12073281
M. Wt: 973.0 g/mol
InChI Key: OCLJXEFIQQRKNC-UHFFFAOYSA-N
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Description

N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite is a complex organic compound used primarily in the field of nucleic acid chemistry. This compound is a derivative of deoxycytidine, a nucleoside component of DNA, and is modified to include various functional groups that enhance its utility in synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite involves multiple steps, starting from the basic nucleoside, 5-methyl-2’-deoxycytidine. The key steps include:

    Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.

    Introduction of the phosphoramidite group: This involves the reaction of the protected nucleoside with diisopropylaminochlorophosphine in the presence of a base such as tetrazole.

    Attachment of the trifluoroacetylamidocaproyl group: This step involves the reaction of the intermediate with 6-trifluoroacetylamidocaproic acid, activated by a coupling reagent like N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite undergoes several types of chemical reactions:

    Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water.

    Substitution: The dimethoxytrityl group can be removed under acidic conditions, such as with trichloroacetic acid, to expose the 5’-hydroxyl group.

    Coupling: The compound can couple with other nucleosides or nucleotides in the presence of a coupling agent like tetrazole, forming phosphodiester bonds.

Common Reagents and Conditions

    Oxidizing agents: Iodine, water

    Acidic conditions: Trichloroacetic acid

    Coupling agents: Tetrazole, DIC

Major Products

    Oxidation: Formation of the corresponding phosphate derivative

    Substitution: Removal of the DMT group to yield the free hydroxyl compound

    Coupling: Formation of oligonucleotides

Scientific Research Applications

N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite has several applications in scientific research:

    Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and for developing new materials.

    Biology: Employed in the creation of probes for detecting specific DNA sequences, aiding in genetic research and diagnostics.

    Medicine: Utilized in the development of antisense oligonucleotides for therapeutic purposes, targeting specific mRNA sequences to inhibit gene expression.

    Industry: Applied in the production of synthetic genes and in the development of new biotechnological tools.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into oligonucleotides. The trifluoroacetylamidocaproyl group enhances the stability and binding affinity of the oligonucleotides to their target sequences. The phosphoramidite group facilitates the formation of phosphodiester bonds, allowing the compound to be integrated into growing DNA chains during synthesis.

Comparison with Similar Compounds

Similar Compounds

    5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite: Lacks the trifluoroacetylamidocaproyl group, resulting in lower stability and binding affinity.

    N(4)-(N-(6-Acetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite: Similar structure but with an acetyl group instead of a trifluoroacetyl group, leading to different chemical properties and reactivity.

Uniqueness

The presence of the trifluoroacetylamidocaproyl group in N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite imparts unique properties such as enhanced stability and binding affinity, making it particularly useful in applications requiring high specificity and robustness.

Properties

Molecular Formula

C48H64F3N6O10P

Molecular Weight

973.0 g/mol

IUPAC Name

[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid

InChI

InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60)

InChI Key

OCLJXEFIQQRKNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O

Origin of Product

United States

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